molecular formula C6H11NO B11924155 1-(Aziridin-1-yl)-2-methylpropan-1-one CAS No. 20286-12-8

1-(Aziridin-1-yl)-2-methylpropan-1-one

Cat. No.: B11924155
CAS No.: 20286-12-8
M. Wt: 113.16 g/mol
InChI Key: ZCYVBYQBOWLNBU-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-methylpropan-1-one is an organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing heterocycle

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2-methylpropan-1-one involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials. In medicinal applications, the compound can form covalent bonds with DNA or proteins, disrupting their function and leading to cytotoxic effects .

Biological Activity

1-(Aziridin-1-yl)-2-methylpropan-1-one is a compound belonging to the aziridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C6H11NO and is characterized by its aziridine ring structure, which contributes to its reactivity and biological properties. The compound exhibits a unique mechanism of action due to the presence of the aziridine moiety, which can interact with biological macromolecules such as DNA and proteins.

Anticancer Activity

Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, research involving various aziridine compounds showed that those with specific substitutions on the aziridine ring could inhibit cell viability in cancer cell lines effectively.

Cell Viability Assays:

  • Methodology: The MTT assay was utilized to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells.
  • Results: Compounds similar to this compound exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like cisplatin. For example, some aziridine phosphine oxides showed IC50 values of 6.4 µM and 4.6 µM against HeLa cells, indicating potent activity against these cancer types .

Mechanism of Action:
The anticancer effects are believed to be mediated through:

  • Cell Cycle Arrest: The tested compounds caused significant arrest in the S phase of the cell cycle, leading to reduced proliferation.
  • Apoptosis Induction: Evidence of apoptosis was noted through increased sub-G1 phase populations in cell cycle analysis, suggesting that these compounds may trigger programmed cell death mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of aziridine compounds is heavily influenced by their structural configuration. Studies indicate that:

  • Substituents on the Aziridine Ring: Compounds with branched aliphatic substituents showed enhanced anticancer activity compared to their linear counterparts.
  • Optical Purity: The configuration (S vs. R) significantly affects potency, with (S)-configured compounds generally exhibiting higher activity .

Additional Biological Activities

Beyond anticancer properties, this compound may also exhibit other pharmacological effects:

  • Anti-inflammatory Activity: Some aziridine derivatives have shown promise in reducing inflammation markers such as COX-2 and IL-1β, indicating potential use in inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of aziridine derivatives:

  • Study on HeLa Cells: A derivative similar to this compound demonstrated significant cytotoxic effects with IC50 values indicating strong inhibition of cell growth.
  • In Vivo Studies: Animal models treated with aziridine compounds showed reduced tumor sizes and improved survival rates compared to untreated controls .

Properties

CAS No.

20286-12-8

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3

InChI Key

ZCYVBYQBOWLNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC1

Origin of Product

United States

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